Cas no 1264041-20-4 (1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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- Inchi: 1S/C13H12Cl2N2O4/c1-2-21-13(20)10-6-11(12(18)19)17(16-10)7-3-4-8(14)9(15)5-7/h3-5,11H,2,6H2,1H3,(H,18,19)
- InChI Key: OUNUQCWGDFEJRI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N1C(C(=O)O)CC(C(=O)OCC)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 458
- Topological Polar Surface Area: 79.2
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM562670-1g |
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1h-pyrazole-5-carboxylic acid |
1264041-20-4 | 95%+ | 1g |
$520 | 2024-08-02 | |
| A2B Chem LLC | AJ27244-1g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27244-2g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 2g |
$1370.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27244-5g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27244-10g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27244-25g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 25g |
$3497.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27244-50g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 50g |
$4880.00 | 2024-04-20 | |
| A2B Chem LLC | AJ27244-100g |
1-(3,4-dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
1264041-20-4 | 95+% | 100g |
$6838.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1196599-1g |
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1h-pyrazole-5-carboxylic acid |
1264041-20-4 | 98% | 1g |
¥4394.00 | 2024-08-09 |
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Introduction to 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264041-20-4)
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, identified by its CAS number 1264041-20-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a 3,4-dichlorophenyl moiety and an ethoxycarbonyl group, which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for the development of novel pharmaceutical agents.
The 3,4-dichlorophenyl substituent in the molecule imparts a certain level of lipophilicity and electronic characteristics that can influence its interaction with biological targets. This moiety has been extensively studied in medicinal chemistry due to its ability to enhance binding affinity and metabolic stability in drug candidates. On the other hand, the ethoxycarbonyl group serves as a protecting group for carboxylic acid functionalities and can be further modified to introduce additional pharmacophores. The presence of these groups makes this compound a versatile intermediate in synthetic chemistry, particularly in the design of heterocyclic compounds with potential therapeutic value.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the structural features of such compounds in relation to their biological activity. Studies have demonstrated that the 3,4-dichlorophenyl group can act as a scaffold for ligand design targeting various enzymes and receptors involved in metabolic pathways. Additionally, the ethoxycarbonyl group can be transformed into other functional derivatives, such as amides or esters, which are common pharmacophores in drug development. These modifications allow for fine-tuning of the compound's properties to optimize its pharmacokinetic and pharmacodynamic profiles.
In the context of current research, 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been explored as a potential lead compound for treating various diseases. For instance, pyrazole derivatives have shown promise in inhibiting enzymes associated with inflammation and pain management. The 3,4-dichlorophenyl moiety is particularly interesting because it mimics known bioactive scaffolds found in commercial drugs. This similarity suggests that derivatives of this compound could exhibit similar or improved biological activities. Furthermore, the ethoxycarbonyl group provides a handle for further chemical modifications, enabling researchers to explore new analogs with enhanced efficacy and reduced side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the introduction of the 3,4-dichlorophenyl group efficiently. Additionally, protecting group strategies are often employed to safeguard reactive sites during synthesis. The final product is typically purified through recrystallization or column chromatography to obtain crystals suitable for further characterization.
Characterization of 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the molecular structure and purity of the compound. High-resolution NMR spectroscopy is particularly useful for confirming the connectivity of atoms and identifying functional groups within the molecule. IR spectroscopy helps verify the presence of characteristic absorption bands corresponding to different functional groups, such as carbonyls and chlorines.
The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interactions with target enzymes and receptors relevant to human health. For example, enzymatic assays have been used to determine whether this compound inhibits key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer. In vivo studies have provided insights into its bioavailability and toxicity profiles when administered orally or intravenously. These studies are crucial for understanding how the compound behaves within living organisms and for identifying potential therapeutic applications.
The potential applications of 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals as a precursor for developing novel pesticides with improved efficacy and environmental safety. Additionally, its structural features make it a candidate for use in material science applications where specific chemical properties are required for designing advanced materials with unique functionalities. The versatility of this compound underscores its importance as a building block in synthetic chemistry.
The future direction of research on this compound involves further optimization of its chemical structure to enhance its biological activity while minimizing potential side effects. Computational methods play a crucial role in this process by predicting how structural modifications will affect biological interactions. Advances in machine learning algorithms have enabled more accurate predictions of drug-like properties from molecular structures alone without extensive experimental testing. This approach accelerates the discovery process by allowing researchers to prioritize promising candidates based on computational scores rather than empirical data alone.
In conclusion,1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264041-20-4) represents an intriguing molecule with significant potential across multiple domains including pharmaceuticals agrochemicals material science etc Its unique structural features combined with recent advances computational methods make it an exciting subject future research This compound exemplifies how fundamental organic chemistry continues drive innovation addressing complex challenges human health
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